
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C11H12Br2O. This compound is characterized by the presence of two bromine atoms, a bromomethyl group, and a cyclopropylmethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene typically involves the bromination of 1-(bromomethyl)-4-(cyclopropylmethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of brominated phenols or quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the cyclopropylmethoxy group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-1-(cyclopropylmethoxy)-3-(methoxymethyl)benzene
- 2-bromo-1-(cyclopropylmethoxy)-4-(methoxymethyl)benzene
Uniqueness
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene is unique due to the presence of both bromomethyl and cyclopropylmethoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H12Br2O |
|---|---|
Poids moléculaire |
320.02 g/mol |
Nom IUPAC |
2-bromo-1-(bromomethyl)-4-(cyclopropylmethoxy)benzene |
InChI |
InChI=1S/C11H12Br2O/c12-6-9-3-4-10(5-11(9)13)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2 |
Clé InChI |
UUFMPTPBGNADAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC(=C(C=C2)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
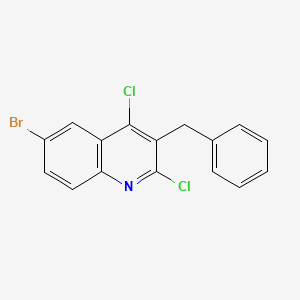

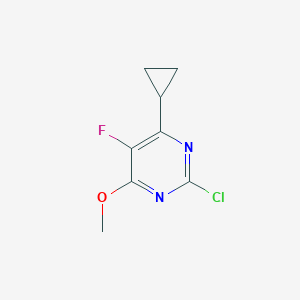
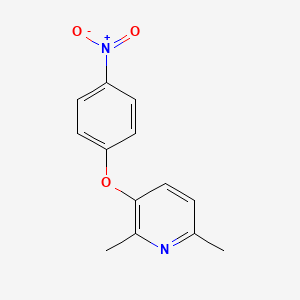

![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)

![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)
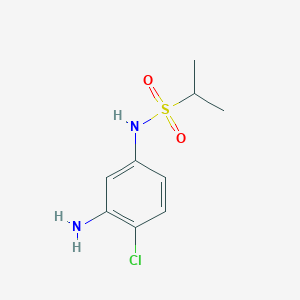

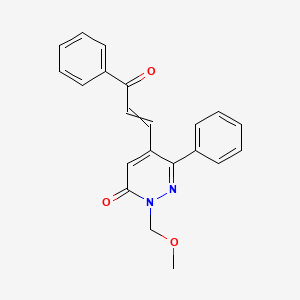
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine](/img/structure/B13871067.png)
